Cas no 1185087-04-0 (2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride)

2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1-piperidin-4-ylbenzimidazole
- 2-Methyl-1-(piperidin-4-yl)-1H-benzo[d]i midazole dihydrochloride
- 2-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride
- 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride
- 2-methyl-1-piperidin-4-ylbenzimidazole;dihydrochloride
- 1185087-04-0
- 2-methyl-1-(piperidin-4-yl)-1,3-benzodiazole dihydrochloride
- EN300-191669
- 2-Methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazoledihydrochloride
- F75173
-
- Inchi: 1S/C13H17N3.ClH/c1-10-15-12-4-2-3-5-13(12)16(10)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H
- InChI Key: IXNAAOBQUXTJHZ-UHFFFAOYSA-N
- SMILES: CC1=NC2=CC=CC=C2N1C1CCNCC1.Cl
Computed Properties
- Exact Mass: 287.0956030g/mol
- Monoisotopic Mass: 287.0956030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.8Ų
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191669-5.0g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 5g |
$2235.0 | 2023-05-26 | ||
Enamine | EN300-191669-2.5g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-191669-0.05g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 0.05g |
$179.0 | 2023-09-17 | ||
Enamine | EN300-191669-10g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 10g |
$3315.0 | 2023-09-17 | ||
1PlusChem | 1P01BH44-100mg |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 95% | 100mg |
$122.00 | 2023-12-26 | |
1PlusChem | 1P01BH44-250mg |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 95% | 250mg |
$206.00 | 2023-12-26 | |
1PlusChem | 1P01BH44-1g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 95% | 1g |
$572.00 | 2023-12-26 | |
Ambeed | A1065156-100mg |
2-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole dihydrochloride |
1185087-04-0 | 95% | 100mg |
$69.0 | 2025-02-25 | |
Enamine | EN300-191669-0.5g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 0.5g |
$601.0 | 2023-09-17 | ||
Enamine | EN300-191669-10.0g |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride |
1185087-04-0 | 10g |
$3315.0 | 2023-05-26 |
2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride Related Literature
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride
2-Methyl-1-(Piperidin-4-yl)-1H-1,3-Benzodiazole Dihydrochloride: A Comprehensive Overview
The compound 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride (CAS No. 1185087-04-0) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzodiazoles, which are known for their versatile applications in drug discovery, material science, and analytical chemistry. The structure of this compound is characterized by a benzodiazole ring system with a methyl group and a piperidinyl substituent, both of which contribute to its unique chemical properties.
Recent studies have highlighted the importance of benzodiazole derivatives in the development of novel therapeutic agents. The dihydrochloride salt form of this compound is particularly interesting due to its enhanced solubility and stability, making it an ideal candidate for pharmaceutical applications. Researchers have explored its potential as a neuroprotective agent, demonstrating promising results in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzodiazole ring system through condensation reactions, followed by substitution reactions to introduce the methyl and piperidinyl groups. The final step involves the conversion of the free base into its dihydrochloride salt form, ensuring optimal stability and bioavailability.
In terms of applications, this compound has shown remarkable potential in the field of optoelectronics. Its unique electronic properties make it a strong candidate for use in organic light-emitting diodes (OLEDs) and other advanced display technologies. Recent advancements in materials science have further enhanced its performance by incorporating it into hybrid materials that exhibit superior charge transport properties.
Another area where this compound has garnered significant attention is in biological imaging. The benzodiazole moiety is known for its ability to act as a fluorescent probe, enabling researchers to track cellular processes with high precision. The introduction of the piperidinyl group further enhances its fluorescent properties, making it a valuable tool in biomedical research.
Looking ahead, the development of 2-methyl-1-(piperidin-4-yl)-1H-1,3-benzodiazole dihydrochloride presents exciting opportunities for innovation across multiple disciplines. Its versatility as a building block for more complex molecules positions it as a key player in future research endeavors. As scientists continue to explore its properties and applications, this compound is poised to make significant contributions to both academic and industrial advancements.
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